1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate
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Description
1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C12H20ClNO6S and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Routes : Two efficient synthesis routes for 1-tert-butyl-4-chloropiperidine are described. The first involves thionyl chloride-mediated chlorination with tetrabutylammonium chloride as an additive. The second route offers a novel synthesis method using methylmagnesium chloride addition to a dimethyliminium salt, yielding 71% overall yield (Amato et al., 2005).
NMR Tagging in High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, is used for NMR tagging in high-molecular-weight systems. It features a tert-butyl group that provides a distinct and detectable NMR signal, useful in protein research and measuring ligand binding affinities (Chen et al., 2015).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of CP-690550, a protein tyrosine kinase Jak3 inhibitor. The synthesis involves multiple steps, including SN2 substitution and borohydride reduction (Chen Xin-zhi, 2011).
Stereoselective Synthesis of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process demonstrates high stereoselectivity in forming cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).
Chemical Analysis and Sensing
Enantioselective Fluorescence Sensing : A synthesized C2-symmetric ligand forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols. This method allows accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, prepared using enantiomerically pure tert-butanesulfinamide, are versatile intermediates for the asymmetric synthesis of various amines. They facilitate the addition of different nucleophiles and provide a new family of ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO6S/c1-11(2,3)20-10(16)14-7-5-12(6-8-14,9(15)19-4)21(13,17)18/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMZRDLDWHTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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